N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride
Overview
Description
N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride, also known as DOM or STP, is a synthetic psychoactive drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in the 1970s and has been used for scientific research purposes since then.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride is not fully understood. It is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also interact with other receptors such as dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It can cause changes in perception, mood, and thought processes, as well as alterations in heart rate, blood pressure, and body temperature. It may also produce visual hallucinations, altered sense of time, and synesthesia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride in lab experiments is its ability to produce consistent and reproducible effects. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it is a controlled substance and requires special permits and licenses to handle and use in research.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of certain mental health disorders such as depression and anxiety. Another area of interest is its interactions with other psychoactive drugs and their combined effects on behavior and cognition. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the brain and body.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has been used for scientific research purposes to study its effects on the central nervous system. It has been shown to have hallucinogenic and stimulant properties and has been used to study the mechanisms of action of similar drugs such as LSD and mescaline. It has also been used to study the effects of psychoactive drugs on behavior and cognition.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-13-5-4-9-19(12-13)10-8-17(20)18-15-11-14(21-2)6-7-16(15)22-3;/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,18,20);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTGPGSUMPKHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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